
(3-Bromo-4-methylisoxazol-5-yl)methanol
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Overview
Description
(3-Bromo-4-methylisoxazol-5-yl)methanol is an organic compound with the molecular formula C5H6BrNO2. It is a derivative of isoxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The presence of a bromine atom and a hydroxymethyl group on the isoxazole ring makes this compound unique and valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methylisoxazol-5-yl)methanol typically involves the bromination of 4-methylisoxazole followed by the introduction of a hydroxymethyl group. One common method includes the following steps:
Bromination: 4-methylisoxazole is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform to yield 3-bromo-4-methylisoxazole.
Hydroxymethylation: The brominated product is then reacted with formaldehyde in the presence of a base like sodium hydroxide to introduce the hydroxymethyl group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methylisoxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Bromo-4-methylisoxazole-5-carboxylic acid.
Reduction: 3-Hydroxy-4-methylisoxazole.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-4-methylisoxazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Bromo-4-methylisoxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5-methylisoxazol-4-yl)methanol
- (3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol
- (3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol
- (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol
Uniqueness
(3-Bromo-4-methylisoxazol-5-yl)methanol is unique due to the specific positioning of the bromine atom and hydroxymethyl group on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.
Biological Activity
(3-Bromo-4-methylisoxazol-5-yl)methanol is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its biological activity, particularly as a bromodomain inhibitor. This compound interacts with bromodomain-containing proteins, influencing gene expression and cellular processes. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a five-membered isoxazole ring with a bromine atom and a hydroxymethyl group. Its molecular formula is C6H6BrN2O, with a molecular weight of 202.02 g/mol. The presence of the bromine atom enhances its reactivity and biological properties.
Target Interaction
This compound primarily targets bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene transcription through chromatin remodeling. The compound acts as an acetyl-lysine bioisostere, mimicking acetylated lysine residues and competitively inhibiting the binding of bromodomains to their natural ligands.
Cellular Effects
The compound has been shown to:
- Induce cell cycle arrest.
- Inhibit cell migration and colony formation.
- Modulate gene expression by affecting transcriptional regulation.
In vitro studies demonstrate its antiproliferative effects on various cancer cell lines, particularly acute myeloid leukemia cells, by inhibiting BRD4 activity.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed following administration.
- Distribution : Predominantly localized in the nucleus where it interacts with chromatin.
- Metabolism : Metabolized by cytochrome P450 enzymes; undergoes oxidation and conjugation with glucuronic acid or sulfate.
- Excretion : Primarily excreted via urine.
Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated that at low concentrations, the compound effectively inhibited BRD4 activity without significant toxicity. The IC50 values for different cancer cell lines ranged from 10 to 30 µM, demonstrating its potential as an anticancer agent.
Antioxidant Properties
Research has also explored the antioxidant properties of similar isoxazole derivatives. In vivo models using Caenorhabditis elegans showed that certain isoxazole compounds exhibited significant antioxidant activity, suggesting that this compound may possess similar properties .
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
3-Bromo-4,5-dimethylisoxazole | Similar structure but different substitution | Inhibits BRD4; modulates gene expression |
4-Bromo-3,5-dimethylisoxazole | Different substitution pattern | Anticancer properties |
3-Bromo-5-methylisoxazole | Another brominated derivative | Varies in biological activity |
Properties
IUPAC Name |
(3-bromo-4-methyl-1,2-oxazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2/c1-3-4(2-8)9-7-5(3)6/h8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZVBJFROOUGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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